molecular formula C7H10F2O2 B1433188 Ethyl 2-(2,2-difluorocyclopropyl)acetate CAS No. 1393553-89-3

Ethyl 2-(2,2-difluorocyclopropyl)acetate

Cat. No.: B1433188
CAS No.: 1393553-89-3
M. Wt: 164.15 g/mol
InChI Key: ZRMMDRGFJWCHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,2-difluorocyclopropyl)acetate is an organic compound with the molecular formula C7H10F2O2. It is a derivative of cyclopropane, featuring two fluorine atoms attached to the cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-difluorocyclopropyl)acetate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of ethyl diazoacetate with 2,2-difluorocyclopropane under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-difluorocyclopropyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropyl ring .

Scientific Research Applications

Ethyl 2-(2,2-difluorocyclopropyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets in biological systems. The fluorine atoms in the cyclopropyl ring can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group and a difluorocyclopropyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2,2-difluorocyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMDRGFJWCHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,2-difluorocyclopropyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,2-difluorocyclopropyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2,2-difluorocyclopropyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2,2-difluorocyclopropyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2,2-difluorocyclopropyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2,2-difluorocyclopropyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.